molecular formula C13H19NO2 B290671 N-[3-(1-hydroxyethyl)phenyl]pentanamide

N-[3-(1-hydroxyethyl)phenyl]pentanamide

Cat. No.: B290671
M. Wt: 221.29 g/mol
InChI Key: AYZWRABPAUXPRO-UHFFFAOYSA-N
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Description

N-[3-(1-hydroxyethyl)phenyl]pentanamide is a synthetic amide derivative characterized by a pentanamide chain (CH₂CH₂CH₂CH₂CONH-) attached to a phenyl ring substituted at the 3-position with a 1-hydroxyethyl group (-CH(OH)CH₃). The hydroxyethyl moiety introduces hydrogen-bonding capacity and moderate polarity, which may influence solubility and pharmacokinetic properties.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-[3-(1-hydroxyethyl)phenyl]pentanamide

InChI

InChI=1S/C13H19NO2/c1-3-4-8-13(16)14-12-7-5-6-11(9-12)10(2)15/h5-7,9-10,15H,3-4,8H2,1-2H3,(H,14,16)

InChI Key

AYZWRABPAUXPRO-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=CC(=C1)C(C)O

Canonical SMILES

CCCCC(=O)NC1=CC=CC(=C1)C(C)O

solubility

33.2 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison is based on pentanamide derivatives with analogous substituents or functional groups, as documented in the provided evidence.

a) N4-Valeroylsulfonamides ()

Compounds such as N4-Valeroylsulfadiazine (22) and N4-Valeroylsulfathiazole (23) feature sulfonamide groups linked to heterocyclic amines (e.g., pyrimidinyl or thiazolyl). These derivatives exhibit antitubercular activity, attributed to sulfonamide-mediated inhibition of folate biosynthesis . Key differences from the target compound include:

  • Polarity : Sulfonamide groups increase acidity and water solubility compared to the hydroxyethyl group.
  • Bioactivity : Sulfonamides target bacterial enzymes, whereas the hydroxyethyl group may favor interactions with eukaryotic receptors (e.g., GPCRs).
Compound Substituent Melting Point (°C) Key IR Absorption (cm⁻¹)
N4-Valeroylsulfadiazine Pyrimidinyl-sulfonamide 218–219 1685 (CONH)
Target Compound 3-(1-hydroxyethyl)phenyl N/A ~3300 (OH stretch)*

*Predicted based on hydroxyethyl functionality.

b) Piperazine/Diazepane Derivatives ()

Compounds like N-(4-(pyridin-2-yl)phenyl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (7m) and N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]pentanamide incorporate piperazine rings with electron-withdrawing substituents (e.g., trifluoromethyl, methylsulfonyl). These are designed for central nervous system (CNS) targets, such as dopamine D3 receptors .

  • Electron Effects : Trifluoromethyl groups enhance metabolic stability but reduce solubility, whereas hydroxyethyl may improve solubility.
  • Receptor Selectivity : Piperazine derivatives show affinity for dopamine receptors, suggesting the target compound’s hydroxyethyl group could modulate selectivity for other GPCRs.
Compound Substituent Yield (%) MS (M+H⁺)
7m (Piperazine derivative) 3-(Trifluoromethyl)phenyl 43 483
Target Compound 3-(1-hydroxyethyl)phenyl N/A N/A

Physicochemical Properties

a) Solubility and Polarity
  • Hydroxyethyl Group : Introduces moderate polarity (logP ~2–3 predicted), enhancing aqueous solubility compared to lipophilic groups like trifluoromethyl (logP ~4–5) .
  • Sulfonamides : Exhibit higher acidity (pKa ~10–11) due to sulfonyl groups, enabling salt formation for improved bioavailability .

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